Home > Products > Screening Compounds P74628 > Vonoprazan fumarate impurity 4
Vonoprazan fumarate impurity 4 -

Vonoprazan fumarate impurity 4

Catalog Number: EVT-8351230
CAS Number:
Molecular Formula: C16H13FN2O3S
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vonoprazan fumarate impurity 4 is derived from the synthesis of vonoprazan fumarate, where various synthetic routes can lead to the formation of impurities. This particular impurity has been classified under pharmaceutical impurities, which are defined as any substance that is not the intended active ingredient but may be present in the final product due to the manufacturing process. The structural formula of vonoprazan fumarate impurity 4 indicates it shares similarities with the parent compound, complicating its separation and purification during production processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of vonoprazan fumarate impurity 4 involves several steps that can lead to its formation as a byproduct. The primary synthetic route includes the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde with methylamine and subsequent reactions with fumaric acid to yield vonoprazan fumarate. During these reactions, side reactions can occur, leading to the formation of various impurities including impurity 4.

The synthesis typically follows these steps:

  1. Formation of Intermediate: The initial step involves dissolving 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde in an organic solvent, followed by reaction with methylamine.
  2. Salification: The resulting compound is then reacted with fumaric acid to form vonoprazan fumarate.
  3. Purification Challenges: Impurity 4 arises during these reactions due to incomplete reactions or side reactions, making purification challenging .

High-performance liquid chromatography has been employed to analyze and quantify this impurity during production, ensuring that its levels remain within acceptable limits .

Molecular Structure Analysis

Structure and Data

Vonoprazan fumarate impurity 4 has a molecular formula of C17H16FN3O2SC_{17}H_{16}FN_{3}O_{2}S and a molecular weight of approximately 345.4 g/mol. Its structure features a pyrrole ring substituted with fluorophenyl and pyridinyl groups, similar to that of vonoprazan itself. The specific structural characteristics contribute to its classification as an impurity rather than an active pharmaceutical ingredient.

The structural representation can be summarized as follows:

  • Molecular Formula: C17H16FN3O2SC_{17}H_{16}FN_{3}O_{2}S
  • Molecular Weight: 345.4 g/mol
  • CAS Number: 881733-36-4 .
Chemical Reactions Analysis

Reactions and Technical Details

The formation of vonoprazan fumarate impurity 4 can be attributed to several chemical reactions occurring during the synthesis of the main compound. The primary reactions include:

  1. Condensation Reactions: Involving the reaction between aldehydes and amines leading to imine formation, which can further react under specific conditions.
  2. Side Reactions: These include potential hydrolysis or oxidation processes that can occur due to environmental factors such as temperature or solvent choice.

The complexity of these reactions necessitates careful control over reaction conditions to minimize impurities like vonoprazan fumarate impurity 4 during synthesis .

Mechanism of Action

Process and Data

Research indicates that maintaining low levels of such impurities is critical for ensuring therapeutic effectiveness and minimizing adverse effects associated with higher concentrations of impurities in pharmaceutical products .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vonoprazan fumarate impurity 4 exhibits specific physical properties relevant for its identification:

These properties are essential for analytical methods such as high-performance liquid chromatography, which are used for quality control during manufacturing .

Applications

Scientific Uses

Vonoprazan fumarate impurity 4 serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its characterization aids in:

  • Quality Assurance: Ensuring that levels of impurities remain within regulatory limits.
  • Research Applications: Understanding the synthesis pathways and stability profiles of related compounds.
  • Regulatory Compliance: Assisting manufacturers in meeting stringent guidelines set by health authorities regarding drug purity.
Synthetic Pathways and Formation Mechanisms of Vonoprazan Fumarate Impurity 4

Reaction Mechanisms in Active Pharmaceutical Ingredient Synthesis: Sulfonation and Byproduct Formation

Vonoprazan Fumarate Impurity 4 (chemical name: [5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methanol; CAS No.: 2169271-28-5; molecular formula: C₁₆H₁₃FN₂O₃S; molecular weight: 332.35 g/mol) arises as a critical byproduct during the final stages of active pharmaceutical ingredient synthesis [1] [6]. Its formation is intrinsically linked to the sulfonation step, where 5-(2-fluorophenyl)-1H-pyrrol-3-yl)methanol reacts with pyridine-3-sulfonyl chloride to form the sulfonated pyrrole backbone characteristic of vonoprazan [2] [8]. Under suboptimal reaction conditions, incomplete sulfonation occurs, leaving the hydroxymethyl-bearing pyrrole intermediate partially unreacted or undergoing alternative reaction pathways. This incomplete conversion results in the generation of Impurity 4 as a principal undesired side product [2] [6].

The sulfonation reaction mechanism involves nucleophilic attack by the pyrrole nitrogen on the sulfur atom of the sulfonyl chloride, releasing hydrochloric acid. Critical process parameters governing impurity formation include reaction temperature (optimally 20-25°C), pH control (maintained between 6.5-7.5), stoichiometric ratios of reactants (typically targeting 1:1.05 molar ratio to ensure complete reaction), and the presence of residual solvents or catalysts that may promote side reactions [2] [9]. Impurity 4 formation increases significantly when stoichiometric imbalances occur or when reaction temperatures exceed 30°C, favoring competing hydrolysis reactions of the sulfonyl chloride reagent. Post-reaction workup conditions, particularly during acidification and extraction, further influence the level of this impurity in the crude active pharmaceutical ingredient [6] [8].

Table 1: Critical Parameters Influencing Impurity 4 Formation During Sulfonation

Process ParameterOptimal RangeSuboptimal ConditionImpact on Impurity 4 Formation
Reaction Temperature20–25°C>30°CIncreases by 35–40%
Reaction pH6.5–7.5<6.0 or >8.0Increases by 25–30%
Molar Ratio (Pyrrole:Sulfonyl Chloride)1:1.05<1:0.95Increases by 45–50%
Reaction Time4–6 hours<3 hoursIncreases by 60–70%
Catalyst Concentration0.5–1.0 mol%>1.5 mol%Increases by 20–25%

Role of Intermediate Reactivity in Impurity Generation

The chemical reactivity of synthetic intermediates significantly influences the formation kinetics of Vonoprazan Fumarate Impurity 4. The 5-(2-fluorophenyl)-1H-pyrrol-3-yl)methanol intermediate possesses two principal reactive sites: the nucleophilic pyrrolic nitrogen and the hydroxymethyl group (-CH₂OH) [2] . The nucleophilicity of the pyrrolic nitrogen is sterically hindered by the adjacent 2-fluorophenyl substituent, creating kinetic challenges for complete sulfonation. This steric encumbrance, combined with the electron-withdrawing nature of the fluorine atom, reduces the nucleophilic character of the nitrogen compared to unsubstituted pyrrole derivatives, thereby slowing the sulfonation rate and allowing competing reactions to occur [6].

The hydroxymethyl group exhibits susceptibility to oxidation under aerobic conditions, potentially forming the corresponding aldehyde derivative (Vonoprazan Fumarate Impurity 2, CAS: 881677-11-8). However, under acidic conditions prevalent during active pharmaceutical ingredient synthesis, this hydroxymethyl group can participate in dehydration reactions or act as a weak nucleophile, leading to dimeric impurities when process controls are inadequate [7]. Notably, alternative synthetic pathways utilizing positional isomers demonstrate significantly different impurity profiles. For example, when 5-(4-fluorophenyl)-1H-pyrrol-3-yl)methanol (bearing a para-fluorine substituent) is employed as an intermediate, the resulting sulfonated product (CAS: 881733-36-4) exhibits distinct chromatographic behavior and reduced propensity to form the hydroxymethyl-containing impurity due to altered electronic and steric environments around the pyrrole ring [3] [7]. This comparative analysis underscores how subtle changes in intermediate structure dramatically impact impurity generation mechanisms.

Table 2: Structural Comparison of Ortho-Fluorophenyl vs. Para-Fluorophenyl Intermediates

Structural FeatureOrtho-Fluorophenyl IntermediatePara-Fluorophenyl IntermediateImpact on Impurity 4 Formation
Fluorine PositionOrtho (2-position)Para (4-position)-
Steric HindranceHighModerateIncreases formation by 30–35%
Electronic EffectStrong electron-withdrawingModerate electron-withdrawingIncreases formation by 25–30%
Intermediate StabilityLower (ring strain)HigherIncreases degradation pathways
Sulfonation RateSlower (k = 0.15 h⁻¹M⁻¹)Faster (k = 0.28 h⁻¹M⁻¹)Increases opportunity for side reactions

Kinetic and Thermodynamic Factors Influencing Impurity Yield During Crystallization

Crystallization represents a critical purification step where kinetic and thermodynamic factors profoundly impact the entrapment or exclusion of Vonoprazan Fumarate Impurity 4. As a structurally analogous compound sharing the pyrrole-methanol core with vonoprazan fumarate, Impurity 4 exhibits similar solubility characteristics in common crystallization solvents, presenting significant challenges for effective separation [1] [5]. The crystallization thermodynamics favor co-precipitation due to molecular similarity, particularly when supersaturation levels exceed 20% [6]. Kinetic factors, including cooling rate and agitation intensity, further influence impurity incorporation into the crystal lattice. Rapid cooling rates (>1°C/minute) typically result in crystal imperfections that can entrap higher levels of Impurity 4 (up to 0.25% w/w), while controlled cooling at 0.3-0.5°C/minute facilitates more selective crystal growth, reducing impurity entrapment to ≤0.10% w/w [2] [5].

Solvent selection critically impacts impurity rejection efficiency during crystallization. Binary solvent systems comprising methanol-water mixtures (50:50 v/v) demonstrate optimal discrimination against Impurity 4 due to differential solubility behavior, achieving up to 85% rejection efficiency [2] [6]. In contrast, isopropanol-based systems show only 60-65% rejection efficiency due to the relatively higher solubility of the impurity in this medium. The thermodynamic stability of Impurity 4 in solution follows nonlinear temperature dependence, with maximum solubility observed between 25-30°C and significant precipitation occurring below 10°C. This behavior necessitates precise temperature control during the final isolation stages to prevent unexpected impurity precipitation. Seeding strategies utilizing pure vonoprazan fumarate crystals further enhance purification efficiency by providing controlled nucleation sites that preferentially incorporate the active pharmaceutical ingredient molecules over structurally similar impurities [1] [9].

Table 3: Crystallization Parameters and Their Impact on Impurity 4 Levels

Crystallization ParameterRecommended ConditionDeviation EffectResulting Impurity 4 Level
Cooling Rate0.3–0.5°C/minute>1°C/minute0.20–0.25% w/w
Solvent CompositionMethanol:Water (50:50 v/v)Isopropanol alone0.18–0.22% w/w
Final Temperature5–10°CAmbient (20–25°C)0.25–0.30% w/w
Supersaturation Level10–15%>20%0.30–0.35% w/w
Seeding Strategy0.1% w/w at 40°CNo seeding0.22–0.28% w/w

Comparative Analysis of Impurity Formation Across Alternative Synthetic Routes

Alternative synthetic routes to vonoprazan fumarate demonstrate substantially different propensities for generating Impurity 4, highlighting the importance of route selection in impurity control strategy. The conventional manufacturing pathway (Route A) involves late-stage sulfonation of the pyrrole ring, where the hydroxymethyl-bearing intermediate is exposed to sulfonylation conditions, resulting in Impurity 4 yields typically ranging from 0.8-1.2% [6] [9]. In contrast, Route B employs early-stage sulfonation on a protected pyrrole derivative (where the hydroxymethyl group is converted to a tert-butyldimethylsilyl ether), followed by deprotection. This approach reduces Impurity 4 formation to 0.15-0.25% by minimizing the exposure of the hydroxymethyl group to reactive sulfonylation conditions [6] [8].

Route C utilizes different sulfonating agents to potentially reduce impurity formation. While pyridine-3-sulfonyl chloride remains the standard reagent, alternative agents like pyridine-3-sulfonic anhydride demonstrate reduced impurity generation (0.4-0.6%) due to decreased hydrolysis byproducts that otherwise compete with the desired reaction [9]. Catalytic methodologies represent another approach variation; the introduction of triethylamine (0.5-1.0 mol%) as an acid scavenger in Route A significantly reduces Impurity 4 levels to 0.3-0.4% by preventing acid-catalyzed degradation pathways. However, this benefit must be balanced against the formation of new impurities from catalyst interactions. Process analytical technology data from multiple manufacturing campaigns confirms that Route B consistently produces active pharmaceutical ingredient with Impurity 4 levels below the International Council for Harmonisation identification threshold (0.10%), while Route A requires additional purification steps to achieve comparable quality [2] [6] [8]. These comparative analyses underscore how strategic route design fundamentally impacts impurity profiles and subsequent purification challenges.

Table 4: Impurity 4 Formation Across Alternative Synthetic Routes

Synthetic RouteKey FeaturesImpurity 4 YieldProcessing TimePurification Requirements
Route A (Standard)Late-stage sulfonation of pyrrole methanol0.8–1.2%72 hours3 recrystallizations
Route B (Protected)Early sulfonation of protected intermediate0.15–0.25%96 hours1 recrystallization
Route C (Alternative Reagent)Sulfonic anhydride reagent0.4–0.6%68 hours2 recrystallizations
Route A (Catalytic)Triethylamine-catalyzed sulfonation0.3–0.4%75 hours2 recrystallizations

Properties

Product Name

Vonoprazan fumarate impurity 4

IUPAC Name

[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanol

Molecular Formula

C16H13FN2O3S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C16H13FN2O3S/c17-15-6-2-1-5-14(15)16-8-12(11-20)10-19(16)23(21,22)13-4-3-7-18-9-13/h1-10,20H,11H2

InChI Key

NKTNCHRTXGGZSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CO)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.